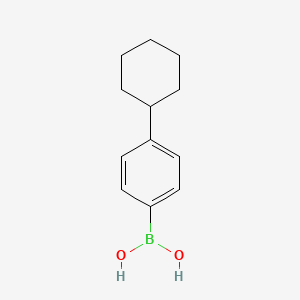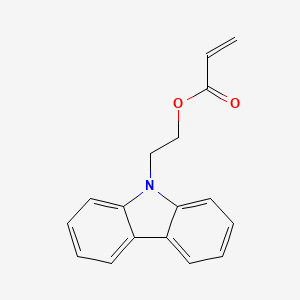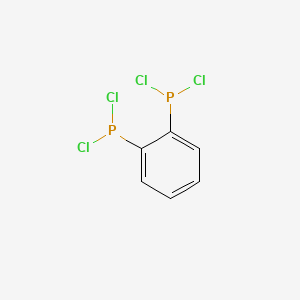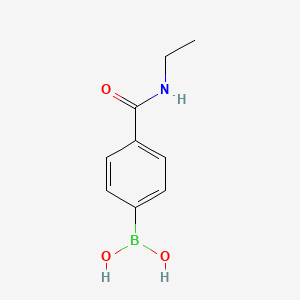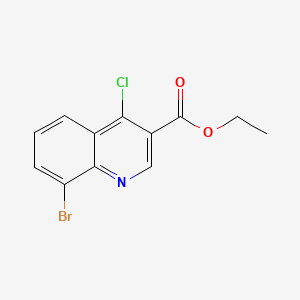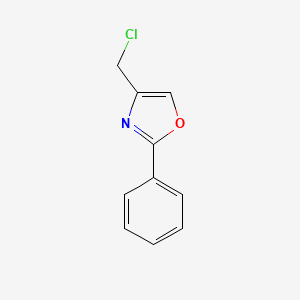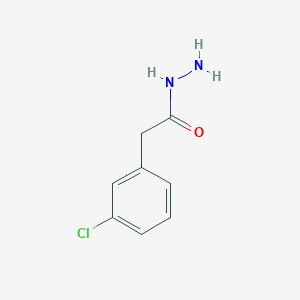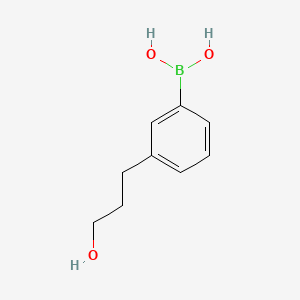
Dimethyl 2,4-dibromoglutarate
Vue d'ensemble
Description
Synthesis Analysis
Monofluoro dimethyl glutarate has been successfully synthesized for the first time by electrochemical fluorination . It is done in an undivided polypropylene cell with platinum electrodes. Initially at three different current densities, dimethyl glutarate is subjected to electrofluorination .Applications De Recherche Scientifique
Synthesis of Transition Metal Dithiocarbamates
Dimethyl 2,4-dibromoglutarate is used in the synthesis of metal dithiocarbamate complexes, which have applications in antimicrobial and antioxidant studies. These complexes are synthesized using sodium N-ethyl-N-phenyldithiocarbamate and have shown promising results against bacteria strains and fungi organisms .
Antimicrobial Applications
The synthesized metal dithiocarbamates from Dimethyl 2,4-dibromoglutarate exhibit broad-spectrum fungicidal and bactericidal activities. They have been tested against various pathogens like Escherichia coli, Pseudomonas aureginosa, Salmonella typhi, and Staphylococcus aureus, showing higher efficacy than control drugs at certain concentrations .
Antioxidant Properties
In the realm of antioxidant research, Dimethyl 2,4-dibromoglutarate-derived compounds have been evaluated for their ability to scavenge free radicals. The DPPH assay, a method for evaluating antioxidant activity, has been used to demonstrate that these compounds can exhibit significant radical scavenging abilities .
Organic Synthesis Intermediate
As a dibrominated glutaric acid derivative, Dimethyl 2,4-dibromoglutarate serves as an intermediate in various organic synthesis processes. Its reactivity with other chemical entities makes it a valuable compound in the creation of more complex molecules.
Chemical Characterization and Analysis
The compound’s physical and chemical properties are of interest in chemical analysis. Researchers use Dimethyl 2,4-dibromoglutarate to study thermal behavior, spectroscopic characteristics, and elemental composition, contributing to a deeper understanding of such compounds .
Development of Novel Drugs
Given its antimicrobial properties, Dimethyl 2,4-dibromoglutarate is a candidate for the development of new antibacterial and antifungal drugs. Its effectiveness against drug-resistant strains makes it a valuable asset in infectious disease research programs .
Water Purification Research
Although not directly mentioned with Dimethyl 2,4-dibromoglutarate, similar compounds have been used in water purification research. For instance, β-cyclodextrin derivatives have been studied for their efficiency in removing impurities from wastewater . This suggests potential applications for Dimethyl 2,4-dibromoglutarate in environmental science.
Material Science Applications
The compound’s structural and thermal properties may be explored in material science for developing new materials with specific desired characteristics, such as increased resistance to heat or chemical reactivity .
Safety and Hazards
According to the safety data sheet, Dimethyl 2,4-dibromoglutarate is harmful by inhalation, in contact with skin and if swallowed . It is also irritating to eyes, respiratory system and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .
Propriétés
IUPAC Name |
dimethyl 2,4-dibromopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2O4/c1-12-6(10)4(8)3-5(9)7(11)13-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBXTTCCOXKVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403900 | |
| Record name | DIMETHYL 2,4-DIBROMOGLUTARATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,4-dibromoglutarate | |
CAS RN |
869-09-0 | |
| Record name | DIMETHYL 2,4-DIBROMOGLUTARATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl 2,4-dibromopentanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes dimethyl 2,4-dibromoglutarate interesting in the context of stereoselective synthesis?
A1: Dimethyl 2,4-dibromoglutarate exists as both (±) and meso isomers. This allows for the study of stereospecificity in 1,3-debromination reactions, which is crucial for controlling the three-dimensional shape and thus the properties of the resulting cyclopropane products. The research demonstrates that the reaction of dimethyl 2,4-dibromoglutarate with the metallate PPN+Cr(CO)4NO− exhibits varying degrees of stereoselectivity depending on the starting isomer. []
Q2: How does the stereochemistry of dimethyl 2,4-dibromoglutarate influence the outcome of the debromination reaction?
A2: The research shows that the debromination reaction of the (±) isomers of dimethyl 2,4-dibromoglutarate proceeds stereospecifically, yielding exclusively the trans cyclopropane product. This suggests a strict double inversion mechanism is at play. While the reaction with the meso isomer is less selective with dimethyl 2,4-dibromoglutarate itself, it shows a distinct preference for the cis cyclopropane isomer when methyl groups are present at the 2 and 4 positions. This highlights the impact of even small structural changes on the stereochemical outcome of the reaction. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



